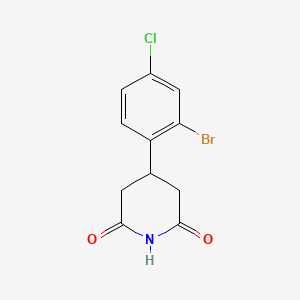

4-(2-Bromo-4-chlorophenyl)piperidine-2,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

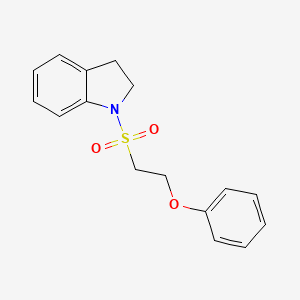

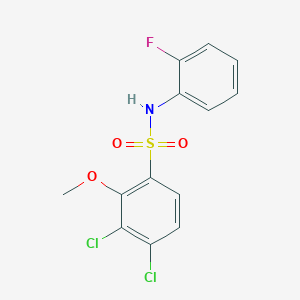

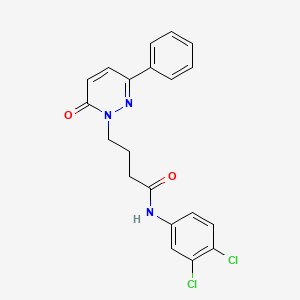

“4-(2-Bromo-4-chlorophenyl)piperidine-2,6-dione” is a chemical compound with the molecular formula C11H10BrNO2 . It is a derivative of piperidine, a heterocyclic organic compound .

Synthesis Analysis

The synthesis of highly functionalized piperidines, such as “this compound”, can be achieved via a one-pot domino reaction of β-ketoesters, aromatic aldehydes, and aromatic amines . This multicomponent coupling is catalyzed by TMSI in methanol at room temperature, yielding the desired substituted pyridines in moderate to good yields .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H10BrNO2/c12-9-4-2-1-3-8(9)7-5-10(14)13-11(15)6-7/h1-4,7H,5-6H2,(H,13,14,15) . This code provides a specific string of characters representing the compound’s molecular structure.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 327.05 . The compound’s InChI code provides additional information about its molecular structure .Wissenschaftliche Forschungsanwendungen

Chiral Separation and Simulation Studies

4-(2-Bromo-4-chlorophenyl)piperidine-2,6-dione is structurally related to compounds used in chiral separation and simulation studies. Research on similar compounds like 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione has shown that these can be effectively separated into enantiomers using specific columns under controlled conditions. This process is significant for the resolution of chiral compounds, which is a critical aspect in the development of pharmaceuticals and fine chemicals (Ali et al., 2016).

Molecular Structure Analysis

Compounds with structural similarities to this compound have been studied for their molecular structures. For instance, research on (2E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione provides insights into the molecular configurations, crystal structures, and intermolecular interactions of such compounds. This information is crucial in understanding the physical and chemical properties that influence their behavior in various applications (Lastovickova et al., 2018).

Biological Activity and Synthesis

The broader family of piperidine-2,6-dione compounds, including those with structural similarities to this compound, are often synthesized and evaluated for potential biological activities. For instance, studies on thiazolidin-4-ones and thiazolin-4-ones demonstrate the synthesis of new compounds with anticipated biological activity, highlighting the pharmaceutical relevance of such structures (Kandeel, 2006).

Synthesis of N-substituted Glutarimides

Research indicates the importance of piperidine derivatives, such as this compound, in the synthesis of glutarimides. These compounds have been used as precursors in the synthesis of various chemical structures, demonstrating their utility in organic synthesis and pharmaceutical research (Rajput & Nagarale, 2016).

Crystal Structure Analysis

The crystal structure analysis of compounds related to this compound provides valuable insights into the spatial arrangement of atoms, molecular conformations, and potential applications in material science and drug design (Rajnikant et al., 2010).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that the piperidine ring system, a core structure in this compound, is a common motif in many biologically active compounds and established drugs . These drugs exhibit a wide range of biological activities such as anti-bacterial, antimalarial, anti-inflammatory, anticonvulsant, and antihypertensive activities . Therefore, it’s plausible that 4-(2-Bromo-4-chlorophenyl)piperidine-2,6-dione may interact with similar targets.

Mode of Action

Compounds with similar structures have been reported to exhibit their effects through various mechanisms, such as aza-michael addition .

Biochemical Pathways

Compounds with similar structures have been reported to affect various biochemical pathways .

Result of Action

Compounds with similar structures have been reported to exhibit a wide range of biological activities .

Eigenschaften

IUPAC Name |

4-(2-bromo-4-chlorophenyl)piperidine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrClNO2/c12-9-5-7(13)1-2-8(9)6-3-10(15)14-11(16)4-6/h1-2,5-6H,3-4H2,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLICGPKZHGTEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)NC1=O)C2=C(C=C(C=C2)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-phenyl-8-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2362639.png)

![(6-Methyl-imidazo[1,2-a]pyridin-2-yl)-acetic acid](/img/structure/B2362642.png)

![(2R,6R)-6-[[(3S,8R,9S,10R,13S,14S,17R)-17-[(1S)-1-[(2S,4R,5S,6R)-4,5-Dihydroxy-6-methyloxan-2-yl]oxyethyl]-17-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyl-2H-pyran-5-one](/img/structure/B2362654.png)

![4-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]pyrido[2,3-d]pyrimidine](/img/structure/B2362661.png)